(6-bromoisoquinolin-3-yl)methanol
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Description
“(6-bromoisoquinolin-3-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08 .
Molecular Structure Analysis
The molecular structure of “(6-bromoisoquinolin-3-yl)methanol” consists of a bromoisoquinoline ring attached to a methanol group . The average mass is 224.054 Da and the monoisotopic mass is 222.963272 Da .Physical And Chemical Properties Analysis
“(6-bromoisoquinolin-3-yl)methanol” is a solid at room temperature . The average mass is 224.054 Da and the monoisotopic mass is 222.963272 Da .Mechanism of Action
Target of Action
The primary target of (6-bromoisoquinolin-3-yl)methanol is Factor XIa (FXIa) . FXIa has emerged as a promising therapeutic target for treating thrombotic diseases .
Mode of Action
The compound interacts with FXIa, aiming to replace the aniline motif of asundexian with novel P2’ fragments . The interaction between the compound and its target results in selective or dual inhibition of FXIa and Plasma Kallikrein (PKa) .
Biochemical Pathways
The compound affects the coagulation cascade, specifically the intrinsic pathway . The inhibition of FXIa can prevent thromboembolism without compromising hemostasis , thereby lowering the risk of bleeding compared to Direct Oral Anticoagulants (DOACs) therapy .
Result of Action
The compound’s action results in the extension of the plasma coagulation time in a dose-dependent manner . Some of the designed compounds exhibited comparable potency against both FXIa and PKa, while others achieved up to 94-fold selectivity .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (6-bromoisoquinolin-3-yl)methanol involves the bromination of isoquinoline followed by reduction of the resulting bromoisoquinoline to yield the desired product.", "Starting Materials": [ "Isoquinoline", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Bromination of Isoquinoline", "Isoquinoline is dissolved in glacial acetic acid and bromine is added dropwise with stirring. The reaction mixture is heated to reflux for several hours until the reaction is complete. The resulting product is 6-bromoisoquinoline.", "Step 2: Reduction of 6-bromoisoquinoline", "6-bromoisoquinoline is dissolved in methanol and sodium borohydride is added slowly with stirring. The reaction mixture is heated to reflux for several hours until the reaction is complete. The resulting product is (6-bromoisoquinolin-3-yl)methanol.", "Step 3: Hydrolysis of (6-bromoisoquinolin-3-yl)methanol", "(6-bromoisoquinolin-3-yl)methanol is dissolved in a solution of sodium hydroxide and water. The reaction mixture is heated to reflux for several hours until the reaction is complete. The resulting product is (6-isoquinolin-3-yl) methanol." ] } | |
CAS RN |
1783531-68-9 |
Product Name |
(6-bromoisoquinolin-3-yl)methanol |
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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